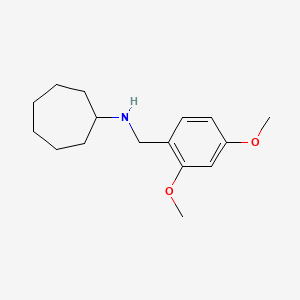![molecular formula C12H14ClNO3 B5729763 4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)
4-[(2-chlorophenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorophenoxy)acetyl]morpholine, also known as CPAM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a chlorophenyl group attached to it. CPAM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Mecanismo De Acción
4-[(2-chlorophenoxy)acetyl]morpholine acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction and cognitive function. By inhibiting acetylcholinesterase, 4-[(2-chlorophenoxy)acetyl]morpholine increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)acetyl]morpholine has been found to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and preventing oxidative damage. It has also been found to have neuroprotective effects, which means that it may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2-chlorophenoxy)acetyl]morpholine in laboratory experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the mechanism of action of acetylcholinesterase inhibitors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one limitation of using 4-[(2-chlorophenoxy)acetyl]morpholine is that it may not be suitable for all types of experiments, as its effects are specific to the inhibition of acetylcholinesterase.
Direcciones Futuras
There are many potential future directions for research involving 4-[(2-chlorophenoxy)acetyl]morpholine. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 4-[(2-chlorophenoxy)acetyl]morpholine. Another potential direction is the study of the neuroprotective effects of 4-[(2-chlorophenoxy)acetyl]morpholine, which may lead to new treatments for neurological disorders. Additionally, 4-[(2-chlorophenoxy)acetyl]morpholine may be useful in the development of new diagnostic tools for Alzheimer's disease and other cognitive disorders.
Métodos De Síntesis
4-[(2-chlorophenoxy)acetyl]morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2-chlorophenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and can be carried out under reflux conditions. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-[(2-chlorophenoxy)acetyl]morpholine has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain drugs. It has been found to be particularly useful in the study of acetylcholinesterase inhibitors, which are drugs that are used to treat neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGHZBRWDSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)

![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)


![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)

![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)




